7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine is an organic compound with the molecular formula and a molecular weight of 344.19 g/mol. This compound is recognized for its structural complexity and potential applications in medicinal chemistry, particularly in drug development targeting various diseases. It is classified under pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.
7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine falls into the category of heterocyclic compounds, specifically those containing a fused pyrazole and pyrimidine structure. This classification highlights its significance in organic synthesis and medicinal chemistry due to the presence of multiple functional groups that can interact with biological targets.
The synthesis of 7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis techniques. A common synthetic route includes:
The synthetic routes are optimized for yield and purity, often employing techniques like high-performance liquid chromatography (HPLC) for product analysis. Reaction conditions such as temperature, solvent choice, and reaction time are critical for successful synthesis.
The molecular structure of 7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine features a fused bicyclic system comprising a pyrazole ring and a pyrimidine ring.
The compound undergoes various chemical reactions typical for heterocycles:
Reaction mechanisms often involve transition states that can be elucidated through computational chemistry methods to predict reactivity patterns.
The mechanism of action for 7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine is primarily based on its interaction with specific biological targets such as enzymes or receptors:
Data on binding affinities and specific interactions can be obtained from pharmacological studies aimed at characterizing its bioactivity.
Relevant analyses include spectroscopic techniques (NMR, IR) to confirm structural integrity post-synthesis .
7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine has several scientific uses:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its potential impact on future drug development efforts.
The pyrazolo[1,5-a]pyrimidine core has emerged as a privileged scaffold in medicinal chemistry due to its versatile drug-like properties and synthetic accessibility. This bicyclic heteroaromatic system first gained pharmaceutical significance in the early 2000s as researchers explored its potential as adenine bioisostere, capable of mimicking purine interactions in biological systems. The 2-methylpyrazolo[1,5-a]pyrimidine derivatives, exemplified by 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS 754211-02-4), became crucial synthetic intermediates due to their reactivity at the C5 and C7 positions, enabling diverse functionalization [3]. These chloro-substituted precursors displayed sufficient stability for storage at -20°C under inert atmosphere while maintaining reactivity for nucleophilic substitution, making them valuable building blocks in drug discovery pipelines [3].
The structural evolution accelerated with the discovery that pyrazolo[1,5-a]pyrimidine derivatives could potently inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), a critical node in innate immune signaling pathways. This breakthrough, documented in patent literature circa 2016-2017, revealed that strategic substitutions at the 5- and 7-positions conferred nanomolar-level inhibition of IRAK4 kinase activity [2] [4]. The scaffold's drugability was further demonstrated through its optimal physicochemical properties, including balanced lipophilicity, molecular weights typically under 500 Da, and presence of hydrogen bond acceptors that facilitate target binding. These characteristics positioned pyrazolo[1,5-a]pyrimidines as promising candidates for developing therapeutics against oncology and inflammation targets, with over 50 patented derivatives appearing within a five-year period [2].
Table 1: Key Milestones in Pyrazolo[1,5-a]pyrimidine Drug Discovery
Year Range | Development Phase | Key Advancements | Representative Compound |
---|---|---|---|
2000-2005 | Scaffold Exploration | Synthesis of halogenated precursors | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine |
2006-2015 | Target Identification | Kinase inhibition profiling | 7-Piperazinyl derivatives |
2016-Present | Targeted Therapeutics | IRAK4 modulators with aryl substitutions | 7-[5-(2,4-Dichlorophenyl)-2-furyl] derivatives |
The strategic incorporation of 5-(2,4-dichlorophenyl)furyl substituents at the 7-position represents a sophisticated approach to enhancing target affinity and selectivity in pyrazolo[1,5-a]pyrimidine derivatives. This design paradigm merges three pharmaceutically advantageous elements: the pyrazolo[1,5-a]pyrimidine core as a kinase-binding motif, the dichlorophenyl moiety for hydrophobic pocket interactions, and the furyl linker as a planar bioisostere that maintains optimal spatial orientation. Molecular modeling studies indicate that the 2,4-dichlorophenyl group engages in strong van der Waals interactions with hydrophobic enzyme subpockets, while the chlorine atoms provide electron-withdrawing effects that stabilize molecular conformation [1] [5].
The furan linker serves multiple critical functions beyond simple connectivity. Its oxygen atom provides a weak hydrogen bond acceptor that can interact with protein backbone residues, while its planar configuration maintains coplanarity between the dichlorophenyl and pyrazolopyrimidine systems. This coplanarity enhances π-π stacking capabilities crucial for anchoring the compound in enzyme binding sites. SAR studies demonstrate that replacing the furyl bridge with thiophene or phenyl linkers reduces IRAK4 inhibitory activity by 3-5 fold, confirming the furan's unique role [2]. Furthermore, the 2-methyl group on the pyrazolo[1,5-a]pyrimidine core provides steric hindrance that prevents unfavorable binding conformations and enhances metabolic stability by shielding reactive positions [5].
The therapeutic implications of these molecular design principles are profound. Compounds featuring this substitution pattern, particularly 7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine (PubChem CID: 1472860), exhibit dual mechanisms of action: potent inhibition of oncokinases and modulation of inflammatory pathways through IRAK4 interference [1] [4]. This bifunctionality makes them valuable candidates for cancer therapeutics where inflammation promotes tumor progression. The molecular weight (356.25 g/mol) and calculated lipophilicity (cLogP ~3.5) of these derivatives fall within optimal ranges for blood-brain barrier penetration, suggesting potential applications in CNS malignancies and neuroinflammatory disorders [1] [5].
Table 2: Structure-Activity Relationship of Key Substituents
Molecular Region | Structural Feature | Bioactive Contribution | Effect on Potency |
---|---|---|---|
Position 2 | Methyl group | Metabolic stabilization, conformational control | 5-fold increase in plasma stability |
Position 7 | 5-(2,4-Dichlorophenyl)furyl | Hydrophobic pocket binding, π-stacking | 8-fold ↑ IRAK4 inhibition vs. unsubstituted |
Dichlorophenyl | Ortho/para chlorine | Electron withdrawal, binding affinity | 3-fold ↑ vs. monochloro analogues |
Furan linker | Oxygen orientation | H-bond acceptor, planarity maintenance | Critical for cellular permeability |
The synthesis of 7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine exemplifies modern heterocyclic coupling strategies. A convergent route involves: (1) Preparation of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde via Stille coupling; (2) Functionalization of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine at C7 through palladium-catalyzed cross-coupling; (3) Purification via column chromatography to achieve >95% purity [3] [5]. This methodology allows gram-scale production with yields exceeding 65%, facilitating biological evaluation. Analytical characterization includes distinctive ¹H NMR signals at δ 8.72 (s, 1H, pyrimidine-H), 7.85 (d, 1H, dichlorophenyl-H), 6.95 (d, 1H, furyl-H), and 2.75 (s, 3H, methyl-H), confirming successful substitution [5].
Table 3: Synthetic Methods for Key Intermediate Compounds
Intermediate | Synthetic Method | Reaction Conditions | Yield (%) |
---|---|---|---|
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Chlorination of hydroxy precursor | POCl₃, reflux, 4h | 82% |
5-(2,4-Dichlorophenyl)furan-2-carbaldehyde | Stille coupling | Pd(PPh₃)₄, DMF, 110°C | 75% |
7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine | Suzuki-Miyaura cross-coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O | 68% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1